Benzene, 1-(1-methylethenyl)-4-nitro-

Description

Significance in Advanced Organic Chemistry Research

The significance of Benzene (B151609), 1-(1-methylethenyl)-4-nitro- in advanced organic chemistry research stems primarily from its utility as a versatile building block for more complex molecules. Its bifunctional nature allows for selective reactions at different sites of the molecule, making it a key component in multi-step syntheses.

Research applications include:

Synthesis of Complex Molecules: It is frequently used as a starting material or intermediate in the synthesis of pharmaceuticals and dyes. lookchem.com

Polymer Chemistry: The presence of the isopropenyl group allows this compound to be utilized in the production of specialized polymers and resins. The study of its copolymerization with other monomers, such as butadiene, provides insights into reaction kinetics and polymer properties. primescholars.com

Mechanistic Studies: The compound's structure is conducive to studying various reaction mechanisms, including electrophilic substitution and addition reactions, providing a clearer understanding of how functional groups influence reaction pathways.

Overview of Molecular Architecture and Functional Group Contributions to Chemical Reactivity

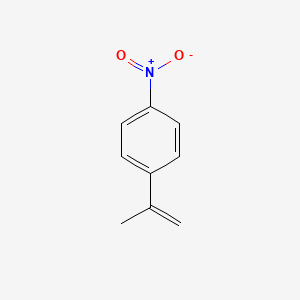

The chemical behavior of Benzene, 1-(1-methylethenyl)-4-nitro- is dictated by the interplay of its three primary components: the benzene ring, the 1-methylethenyl (isopropenyl) group, and the nitro group.

| Functional Group | Contribution to Reactivity |

| Benzene Ring | Provides a stable aromatic core that is susceptible to electrophilic substitution reactions. The substituents on the ring heavily influence the position and rate of these reactions. |

| Nitro Group (-NO₂) ** | Acts as a strong electron-withdrawing and deactivating group. It directs incoming electrophilic substituents to the meta position on the benzene ring. The nitro group itself can be reduced to form an amino group (-NH₂), opening up further synthetic possibilities. |

| 1-Methylethenyl Group (-C(CH₃)=CH₂) ** | This unsaturated group, also known as an isopropenyl group, is reactive towards addition reactions. For example, it can undergo hydrogenation to form a saturated alkyl group. It also serves as the monomer unit for polymerization reactions. |

The electronic properties of the nitro group significantly decrease the electron density of the benzene ring, making it less reactive towards electrophiles compared to unsubstituted benzene. Conversely, the isopropenyl group offers a site of high electron density, making it a target for electrophilic addition. This differential reactivity allows for selective chemical modifications at either the aromatic ring or the vinyl side chain, highlighting the compound's versatility in organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJRDURRRLSHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424073 | |

| Record name | Benzene, 1-(1-methylethenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830-68-8 | |

| Record name | Benzene, 1-(1-methylethenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparation Techniques

Classical Nitration Approaches to Benzene (B151609), 1-(1-methylethenyl)-4-nitro-

The most direct and widely documented method for preparing Benzene, 1-(1-methylethenyl)-4-nitro- is the electrophilic aromatic nitration of its immediate precursor, 1-(1-methylethenyl)benzene, commonly known as α-methylstyrene.

The cornerstone of this synthesis is the electrophilic aromatic substitution (EAS) mechanism. The reaction typically involves treating 1-(1-methylethenyl)benzene with a potent nitrating agent. The process begins with the generation of the highly electrophilic nitronium ion (NO₂⁺). This is most commonly achieved by the reaction between concentrated nitric acid (HNO₃) and a stronger acid catalyst, usually concentrated sulfuric acid (H₂SO₄).

The reaction proceeds in three key stages:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.

Electrophilic Attack: The π-electron system of the benzene ring of 1-(1-methylethenyl)benzene acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the newly attached nitro group. This final step restores the aromaticity of the ring, yielding the final product, Benzene, 1-(1-methylethenyl)-4-nitro-.

The directing effect of the substituent already present on the benzene ring is a critical factor in determining the position of the incoming nitro group. The 1-(1-methylethenyl) group is classified as an activating group due to the electron-donating nature of the alkyl portion and its ability to stabilize the arenium ion intermediate through hyperconjugation.

As with other activating groups, the 1-(1-methylethenyl) substituent is an ortho, para-director. This means it directs the incoming electrophile (the nitronium ion) to the positions ortho (C2 and C6) and para (C4) to itself. The stabilization of the arenium ion is most effective when the nitro group adds to these positions.

In practice, the nitration of 1-(1-methylethenyl)benzene strongly favors the formation of the para-isomer, Benzene, 1-(1-methylethenyl)-4-nitro-. The formation of the ortho-isomer is significantly hindered due to steric interference between the bulky 1-(1-methylethenyl) group and the incoming nitro group. The meta-isomer is formed in negligible amounts. The primary byproduct of concern is the 1,3-dinitro derivative, which can arise from over-nitration if the reaction conditions are not carefully controlled.

Table 1: Isomer Distribution in the Nitration of 1-(1-methylethenyl)benzene

| Isomer | Position of -NO₂ | Relative Yield | Rationale |

|---|---|---|---|

| Benzene, 1-(1-methylethenyl)-4-nitro- | para (C4) | Major Product | Electronic activation and favorable steric profile. |

| Benzene, 1-(1-methylethenyl)-2-nitro- | ortho (C2) | Minor Product | Electronic activation but significant steric hindrance. |

| Benzene, 1-(1-methylethenyl)-3-nitro- | meta (C3) | Negligible | Electronically disfavored intermediate. |

| Dinitro derivatives | - | Byproduct | Occurs under harsh conditions (over-nitration). |

To maximize the yield of the desired para-nitro product and minimize the formation of byproducts, careful optimization of reaction parameters is essential.

Temperature: The nitration of aromatic compounds is a highly exothermic reaction. tandfonline.com Effective temperature control is crucial. The reaction is typically conducted at low temperatures, often between 0–5°C, using an ice bath. tandfonline.com Maintaining a low temperature suppresses the rate of side reactions, particularly the formation of dinitro compounds and the oxidation of the methylethenyl side chain. tandfonline.com

Acid Systems: The classical mixed acid system of concentrated nitric acid and concentrated sulfuric acid is highly effective for generating the necessary nitronium ion concentration. tandfonline.com The ratio of the acids is a key variable; a sufficient excess of sulfuric acid ensures the complete protonation of nitric acid, driving the equilibrium towards the formation of the electrophile. Alternative nitrating systems, such as nitric acid in acetic anhydride, can be used and may alter the regioselectivity in certain substrates, though the mixed acid approach remains standard for this type of transformation.

Alternative and Sequential Synthesis Routes

While direct nitration is the most common approach, multi-step sequences can also be devised to synthesize Benzene, 1-(1-methylethenyl)-4-nitro- or related compounds. These routes are generally less efficient but offer valuable exercises in synthetic strategy.

An alternative strategy involves introducing the functional groups in a different order. For instance, one could consider a halogenation step followed by nitration. The synthetic plan must account for the directing effects of the substituents at each stage.

A plausible, though indirect, route could be:

Halogenation of 1-(1-methylethenyl)benzene: The starting material is first halogenated, for example, via electrophilic aromatic bromination using Br₂ and a Lewis acid catalyst like FeBr₃. Since the 1-(1-methylethenyl) group is an ortho, para-director, this step would yield a mixture of ortho- and para-bromo-1-(1-methylethenyl)benzene.

Nitration of the Halogenated Intermediate: The separated para-bromo isomer would then be subjected to nitration. In this case, the ring has two substituents: the para-bromo group (deactivating, but ortho, para-directing) and the C1-alkyl group (activating, ortho, para-directing). The powerful activating effect of the alkyl group would dominate, directing the incoming nitro group to the positions ortho to it (C2 and C6). This would lead to the formation of 1-bromo-2-nitro-4-(1-methylethenyl)benzene, not the target molecule.

This example illustrates the critical importance of the order of substitution. To successfully use this strategy, the directing effects must align to place the substituents in the desired 1,4-relationship, which is challenging for this specific target molecule compared to the direct nitration approach.

A retrosynthetic analysis might suggest a route involving the formation of the C-C bond as a final step, such as the alkylation of a nitroaniline derivative. However, this approach faces significant chemical limitations.

The Friedel-Crafts alkylation is a standard method for introducing alkyl groups to an aromatic ring. mt.comwikipedia.org This reaction, however, has several major drawbacks that render it unsuitable for this synthetic route:

Deactivated Rings: Friedel-Crafts reactions fail on strongly deactivated aromatic rings. libretexts.org The nitro group (-NO₂) is a powerful deactivating group, making nitrobenzene (B124822) and its derivatives unreactive towards Friedel-Crafts conditions. libretexts.org

Amine Reactivity: If one were to start with a nitroaniline (formed by reducing a dinitrobenzene), the amino group (-NH₂) presents a different problem. Amines are Lewis bases and react avidly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. libretexts.org This forms a positively charged complex on the nitrogen, which acts as a very strong deactivating group, again shutting down the desired electrophilic substitution. libretexts.orglibretexts.org

Therefore, a direct alkylation of a nitro-substituted benzene ring to introduce the 1-(1-methylethenyl) group is not a viable strategy using standard Friedel-Crafts chemistry. While N-alkylation of nitroanilines is possible, C-alkylation to form the target structure would require more advanced organometallic cross-coupling reactions, making it a far more complex and less practical route than the direct nitration of 1-(1-methylethenyl)benzene. tandfonline.comrsc.org

Industrial Scale-Up Considerations and Process Intensification Research

Transitioning the synthesis of Benzene, 1-(1-methylethenyl)-4-nitro- from the laboratory to an industrial scale necessitates rigorous process intensification. This involves developing safer, more efficient, and cost-effective manufacturing processes. Key considerations include managing the reaction's inherent heat generation and controlling the formation of unwanted byproducts and impurities.

The nitration of aromatic compounds, including the synthesis of Benzene, 1-(1-methylethenyl)-4-nitro-, is a notoriously fast and highly exothermic reaction. nih.gov Inadequate management of the heat generated can lead to temperature spikes, known as "hot spots," which can decrease product selectivity, promote unwanted side reactions, and in the worst case, cause thermal runaway reactions. researchgate.net

Table 1: Comparison of Heat Transfer Characteristics in Different Reactor Types

| Reactor Type | Surface-Area-to-Volume Ratio | Heat Transfer Efficiency | Temperature Control | Risk of Hot Spots |

|---|---|---|---|---|

| Batch Reactor | Low | Poor | Difficult | High |

| Continuous Flow Reactor | High | Excellent | Precise | Low |

In the synthesis of Benzene, 1-(1-methylethenyl)-4-nitro-, the formation of byproducts can significantly impact product purity and yield. Common byproducts in aromatic nitration include positional isomers (ortho- and meta-nitro compounds), di- and poly-nitrated products, and oxidation products of the methylethenyl group. The presence of sulfuric acid can also lead to sulfonated byproducts.

Strategic control over reaction parameters is crucial for minimizing these impurities. Key strategies include:

Precise Temperature Control: Maintaining a strict, low temperature (e.g., below 10°C) is critical to suppress the formation of over-nitrated and oxidized byproducts.

Stoichiometry Management: Careful control of the molar ratio of the nitrating agent to the aromatic substrate can prevent di-nitration.

Limited Reaction Time: Minimizing the residence time of the reactants in the reactor reduces the opportunity for side reactions to occur. acs.org

Furthermore, impurities present in the starting materials, such as non-aromatic compounds in industrial-grade benzene, can accumulate in recycled reactant streams. This buildup can disrupt production and affect product quality. A strategy to manage this involves diverting a portion of the recycled aromatic reactant, subjecting it to nitration, and then processing it to remove the nitrated impurities before reintroducing it into the production train. google.com In one nitrobenzene facility, this method was proposed to control non-aromatic impurities that could otherwise build up by a factor of over 500 in the recycled stream. google.com

Emerging Synthetic Paradigms for Nitroaromatic Compounds

Research is actively exploring novel synthetic routes for nitroaromatics that are safer, more selective, and environmentally sustainable compared to traditional methods relying on mixed acids.

A groundbreaking approach to aromatic nitration involves the use of biocatalysts. While nitroreductases are flavoenzymes that typically catalyze the reduction of nitroaromatic compounds to their corresponding amines, research has led to the development of engineered enzymes capable of performing the reverse reaction—the nitration of aromatic compounds. researchgate.netoup.com Researchers at the University of Florida have developed a biocatalyst system that can transfer a nitro group to an aromatic core with high efficiency and selectivity. canberra-ip.com

This biocatalytic method offers several advantages over traditional chemical synthesis:

High Selectivity: Enzymes can achieve excellent regio- and stereo-selectivity, significantly reducing the formation of isomeric byproducts. canberra-ip.com

Milder Reaction Conditions: Biocatalytic reactions occur under mild, aqueous conditions, eliminating the need for corrosive and hazardous concentrated acids.

Environmental Sustainability: This approach avoids the generation of environmentally harmful byproducts and reduces waste. canberra-ip.com

Expanded Functional Group Tolerance: Engineered enzymes can be designed to tolerate a wider range of functional groups on the substrate molecule. canberra-ip.com

This technology represents a significant step towards the green synthesis of nitroaromatics like Benzene, 1-(1-methylethenyl)-4-nitro-.

Continuous flow microreaction technology has emerged as a powerful tool for the synthesis of nitroaromatic compounds. rsc.org This paradigm shift from batch processing offers remarkable advantages in terms of safety, efficiency, and control. rsc.orgresearchgate.net The key benefits include excellent mixing efficiency, high heat and mass transfer, short residence times, and rapid responsiveness. rsc.org

By precisely controlling reaction parameters such as temperature, pressure, and residence time, continuous flow systems can significantly enhance product selectivity and yield. rsc.org For example, a continuous-flow microreaction process developed for the mononitration of various aromatic compounds achieved high yields and exceptional selectivity, demonstrating its industrial potential. rsc.orgresearchgate.net In one scaled-up process for nitro-p-xylene and nitro-o-xylene, a product output of 800 g/h was achieved with yield and selectivity consistent with or even improved over small-scale experiments. rsc.orgresearchgate.net The technology has been shown to reduce reaction times for nitration from hours in a batch reactor to mere seconds or minutes in a continuous flow system. bohrium.comscribd.com

Table 2: Performance Metrics for Aromatic Nitration: Continuous Flow vs. Batch Processing

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Reaction Time | Hours | Seconds to Minutes | bohrium.com, scribd.com |

| Heat Transfer | Poor / Inefficient | Excellent / High | nih.gov, researchgate.net |

| Safety | High risk of runaway | Inherently safer | rsc.org, acs.org |

| Selectivity | Variable / Poor | High / Excellent | rsc.org, researchgate.net |

| Yield | Often lower | Generally higher | rsc.org, rsc.org |

| Scalability | Complex | Straightforward | rsc.org, researchgate.net |

The integration of continuous flow technology not only improves the synthesis of existing nitroaromatics but also enables the safe exploration of new reaction conditions, paving the way for the development of novel compounds and materials.

Chemical Reactivity and Transformation Pathways of Benzene, 1 1 Methylethenyl 4 Nitro

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that readily undergoes reduction to various oxidation states, most notably to the corresponding amino group. This transformation is of significant synthetic importance.

The reduction of the nitro group in aromatic compounds is a well-established and efficient method for the synthesis of anilines. wikipedia.orgutexas.edu For Benzene (B151609), 1-(1-methylethenyl)-4-nitro-, this transformation yields 4-amino-α-methylstyrene. A variety of methods can be employed for this purpose, broadly categorized into catalytic hydrogenation and chemical reductions.

Catalytic Hydrogenation: This is a widely used industrial method for the reduction of nitroarenes due to its clean nature and high efficiency. aidic.it The reaction involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgyoutube.com The reaction conditions, such as temperature and pressure, can be adjusted to optimize the yield and selectivity. For instance, selective hydrogenation of the nitro group without affecting the 1-methylethenyl double bond is a key consideration. Photocatalytic methods using novel catalysts, such as copper nanoparticles on carbon dots, have also been developed for the chemoselective reduction of the closely related 4-nitrostyrene, achieving high selectivity for the amino derivative under visible light irradiation. rsc.orgrsc.org

Chemical Reducing Agents: A plethora of chemical reducing agents can effectively convert the nitro group to an amine. These methods are often preferred in a laboratory setting due to their milder conditions and functional group tolerance. Common reagents include:

Metals in Acidic Media: Iron, zinc, or tin in the presence of an acid like hydrochloric acid are classic reagents for this transformation. wikipedia.org

Sulfide and Hydrosulfite Salts: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the selective reduction of nitro groups. wikipedia.org

Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often not chemoselective and may also reduce the 1-methylethenyl double bond. wikipedia.org

Other Reagents: More modern and milder methods include the use of reagents like trichlorosilane in the presence of a tertiary amine, which offers a metal-free alternative. beilstein-journals.org

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule, in this case, the vinyl group.

| Reduction Method | Typical Reagents/Catalysts | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Nickel | High efficiency, clean reaction, potential for chemoselectivity. wikipedia.orgaidic.it |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Classic laboratory method, cost-effective. wikipedia.org |

| Sulfide Reduction | Na₂S, (NH₄)₂S | Can offer selectivity for one nitro group in dinitro compounds. wikipedia.org |

| Hydrosulfite Reduction | Na₂S₂O₄ | Mild reducing agent. wikipedia.org |

| Metal-Free Reduction | HSiCl₃/Et₃N | Avoids metal contamination, mild conditions. beilstein-journals.org |

The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of intermediates. nih.gov The exact mechanism can vary depending on the reducing agent and reaction conditions, but generally involves the sequential formation of a nitroso and a hydroxylamino derivative. nih.gov

R-NO₂ → R-NO → R-NHOH → R-NH₂

Nitro to Nitroso: The process begins with a two-electron reduction of the nitro group (Ar-NO₂) to form a nitroso intermediate (Ar-NO). nih.gov

Nitroso to Hydroxylamine: The nitroso group is then rapidly reduced in another two-electron step to the corresponding N-arylhydroxylamine (Ar-NHOH). nih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso compound difficult to isolate. nih.gov

Hydroxylamine to Amine: The final step is a two-electron reduction of the hydroxylamine to the final amine product (Ar-NH₂). nih.gov

Reactions of the 1-methylethenyl Group

The 1-methylethenyl (isopropenyl) group is an unsaturated moiety that readily undergoes addition reactions and can participate in polymerization.

The carbon-carbon double bond of the 1-methylethenyl group is susceptible to electrophilic addition and reduction reactions. The most common of these is hydrogenation.

Hydrogenation: Similar to the reduction of the nitro group, catalytic hydrogenation can be employed to reduce the double bond. This reaction converts the 1-(1-methylethenyl)-4-nitro-benzene into 1-isopropyl-4-nitrobenzene. This process is analogous to the industrial hydrogenation of α-methylstyrene to cumene. electrochemsci.orggoogle.comgoogle.com

Catalysts: Standard hydrogenation catalysts such as palladium, platinum, or nickel are effective. google.comuotechnology.edu.iq

Conditions: The reaction is typically carried out with hydrogen gas, often under pressure and at elevated temperatures to achieve a reasonable reaction rate. electrochemsci.orggoogle.com

When both the nitro group and the double bond are present, achieving selective hydrogenation of one group over the other can be a synthetic challenge. The choice of catalyst and reaction conditions is critical. For example, palladium catalysts are often used for the selective hydrogenation of carbon-carbon double bonds in the presence of other reducible groups. wikipedia.org Conversely, as mentioned earlier, specific conditions can favor the reduction of the nitro group while preserving the double bond. rsc.orgrsc.org

| Reaction | Reagents/Catalyst | Product |

| Hydrogenation of Double Bond | H₂, Pd/C or Ni | Benzene, 1-isopropyl-4-nitro- |

Analogous to its parent compound, α-methylstyrene, Benzene, 1-(1-methylethenyl)-4-nitro- is expected to undergo polymerization and oligomerization under suitable conditions. The presence of the methyl group on the double bond introduces steric hindrance, which can affect the rate and degree of polymerization compared to styrene (B11656).

Initiators: Polymerization can be initiated by various means, including cationic, anionic, and free-radical initiators. For α-methylstyrene, cationic initiators like tin(IV) chloride (SnCl₄) or other Lewis acids are commonly used. google.comwmich.edu Anionic polymerization can be initiated by agents like metallic sodium. google.com

Oligomerization: The tendency for α-methylstyrene to form low molecular weight oligomers, including dimers and trimers, is well-documented. rsc.orggoogle.comresearchgate.net This is often favored at higher temperatures. Dimerization can lead to both linear and cyclic products. wmich.eduresearchgate.net The specific products formed can be influenced by the choice of catalyst and reaction conditions. rsc.org

The electron-withdrawing nitro group in the para position would likely influence the polymerization behavior by affecting the electron density of the double bond, potentially favoring certain types of polymerization (e.g., anionic) over others.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. byjus.com The rate and regioselectivity of the reaction are governed by the nature of the substituents already present on the ring. In Benzene, 1-(1-methylethenyl)-4-nitro-, there are two substituents to consider:

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). makingmolecules.commasterorganicchemistry.com It directs incoming electrophiles to the meta position (relative to the nitro group). makingmolecules.commasterorganicchemistry.com

1-methylethenyl Group (-C(CH₃)=CH₂): The isopropenyl group is an activating group (though weakly) and is an ortho, para-director.

When these two groups are present on the same ring, their directing effects must be considered together. The nitro group is located at position 4, and the 1-methylethenyl group is at position 1.

The nitro group strongly deactivates the ring, making electrophilic substitution reactions more difficult to achieve than for benzene itself, requiring harsher conditions. makingmolecules.com

The directing effects are as follows:

The nitro group at C4 directs incoming electrophiles to C2 and C6 (which are meta to it).

The 1-methylethenyl group at C1 directs incoming electrophiles to C2, C6 (ortho), and C4 (para). However, the para position is already occupied by the nitro group.

Both groups direct incoming electrophiles to the C2 and C6 positions. Therefore, electrophilic aromatic substitution, if it occurs, is expected to yield products substituted at the positions ortho to the 1-methylethenyl group and meta to the nitro group.

| Electrophilic Aromatic Substitution | Typical Reagents | Expected Product Position | Controlling Factor |

| Nitration | HNO₃, H₂SO₄ | Substitution at C2/C6 | The nitro group is strongly deactivating, making further nitration difficult. makingmolecules.comlibretexts.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Substitution at C2/C6 | The deactivating effect of the nitro group dominates. makingmolecules.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally does not occur | The ring is too deactivated by the nitro group for this reaction. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Generally does not occur | The ring is too deactivated by the nitro group for this reaction. |

Influence on Aromatic Ring Reactivity

The nitro group is one of the most strongly deactivating groups, significantly reducing the rate of electrophilic aromatic substitution compared to benzene. msu.eduminia.edu.eg Conversely, the 1-methylethenyl group is an activating group, which increases the reaction rate relative to benzene. libretexts.org

Advanced Derivatization Strategies

The presence of three distinct functional regions—the nitro group, the alkenyl moiety, and the substituted aromatic ring—makes Benzene, 1-(1-methylethenyl)-4-nitro- a versatile scaffold for synthesizing a wide range of more complex molecules.

Functionalization of Nitro and Alkenyl Moieties for Chemical Libraries

The functional groups of Benzene, 1-(1-methylethenyl)-4-nitro- serve as handles for diversification, enabling its use in the construction of chemical libraries for drug discovery and material science.

Nitro Group Transformations: The nitro group is highly versatile. It can be reduced to various other nitrogen-containing functional groups, including nitroso, hydroxylamino, and amino groups. The resulting aniline (B41778) derivative is a key precursor for a vast array of subsequent reactions, such as diazotization, amide formation, and sulfonamide synthesis. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a complementary strategy to EAS. msu.edu This allows for the introduction of nucleophiles onto the ring, further expanding molecular diversity.

Alkenyl Moiety Transformations: The 1-methylethenyl group's double bond is amenable to a wide range of addition reactions. These include hydrogenation to an isopropyl group, hydration to form an alcohol, and epoxidation. The alkene can also participate in polymerization reactions. This functionalization is crucial for modifying the steric and electronic properties of the molecule. Late-stage functionalization of complex molecules is an important strategy for creating diverse molecular libraries without requiring de novo synthesis. acs.org

Palladium-Catalyzed Cross-Coupling Reactions and Macrocyclization

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: The alkenyl group can participate in Heck coupling reactions, which form a new carbon-carbon bond between the alkene and an organohalide. libretexts.org While the nitro group is generally inert in many standard cross-coupling conditions, some advanced methods utilize nitroarenes directly. For instance, palladium-catalyzed Heck-type reactions involving the cleavage of the Ar–NO₂ bond have been developed, where the nitro group acts as a leaving group. researchgate.net This allows for the direct alkenylation of the carbon atom bearing the nitro substituent. Suzuki-Miyaura coupling reactions are also a primary method for creating C-C bonds, often used to produce styrenes and biaryl compounds. libretexts.orgtandfonline.comtandfonline.com

Macrocyclization: Macrocycles, cyclic compounds with 12 or more atoms, are of significant interest in medicinal chemistry. nih.gov Strategies like intramolecular C-H olefination, catalyzed by palladium, can be envisioned to form large rings. rsc.org A linear precursor containing the 4-nitro-α-methylstyrene core could be designed to undergo an intramolecular Heck reaction, linking the aromatic ring to another part of the molecule to form a macrocycle. Such strategies are valuable in modern drug discovery. nih.gov

| Reaction Type | Functional Group Involved | Potential Product Class | Catalyst/Reagent Example |

|---|---|---|---|

| Heck Coupling | 1-methylethenyl | Substituted Stilbenes | Palladium Catalyst (e.g., Pd(OAc)₂) libretexts.org |

| Suzuki Coupling | Aryl Halide (derived from scaffold) | Biaryl compounds | Palladium Catalyst (e.g., PdCl₂(CH₃CN)₂) tandfonline.comtandfonline.com |

| Denitrative Alkenylation | Nitro | Styrenes | Palladium Catalyst researchgate.net |

| Intramolecular C-H Olefination | Aromatic C-H / Alkenyl | Macrocycles | Palladium Catalyst rsc.org |

Halogenation and Selective Fluorination Studies

Introducing halogen atoms can significantly alter a molecule's physicochemical properties.

Halogenation: Aromatic halogenation of the ring would proceed according to the directing effects discussed previously, leading to substitution at the positions meta to the nitro group. youtube.com Additionally, the allylic methyl group and the vinylic positions of the 1-methylethenyl substituent are susceptible to free-radical halogenation using reagents like N-bromosuccinimide (NBS). youtube.com

Selective Fluorination: The incorporation of fluorine is a common strategy in medicinal chemistry. Selective fluorination of the aromatic ring can be achieved using electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). researchgate.net Theoretical studies suggest that this reaction proceeds via a single electron transfer (SET) mechanism. rsc.org The alkenyl group can also be a target for fluorination. For example, methods for the fluorination of alkenyl lithium species have been developed. nih.gov Furthermore, radical-based methods can achieve benzylic C-H fluorination, which could potentially be applied to the methyl group of the 1-methylethenyl substituent. beilstein-journals.org

Synthesis of N-Containing Heterocyclic Compounds

Nitroalkenes and nitroarenes are exceptionally useful precursors for the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org The high reactivity and electrophilicity of the nitroalkene moiety make it an excellent Michael acceptor and a partner in cycloaddition reactions. researchgate.netthieme-connect.com

The 1-(1-methylethenyl)-4-nitro-benzene structure can be utilized in several ways:

Reductive Cyclization: The nitro group can be reduced in the presence of a suitable intramolecular nucleophile to form heterocyclic rings. For example, Rh(III)-catalyzed addition of aryl C-H bonds to nitroalkenes, followed by iron-mediated reduction and cyclization, can produce dihydroisoquinolones. nih.gov

Cycloaddition Reactions: The conjugated system can act as a component in [3+2] cycloaddition reactions with 1,3-dipoles like azides to form five-membered N-heterocycles, such as triazoles. thieme-connect.com

Domino Reactions: The high reactivity of nitroalkenes allows them to participate in multi-component and cascade reactions, which can rapidly build complex heterocyclic structures. researchgate.net For instance, the reaction of a nitroalkene with an amine can initiate a sequence leading to substituted N-heterocycles. nih.gov

These pathways highlight the value of Benzene, 1-(1-methylethenyl)-4-nitro- as a versatile building block in synthetic organic chemistry for accessing diverse heterocyclic scaffolds. rsc.org

Spectroscopic Characterization Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Benzene (B151609), 1-(1-methylethenyl)-4-nitro- is expected to exhibit distinct signals corresponding to its aromatic, alkenyl (vinylic), and methyl protons. The aromatic region is influenced by the electronic effects of both the nitro group and the 1-methylethenyl group. The nitro group is a strong electron-withdrawing group, which deshields the protons ortho and para to it, causing their signals to appear at a higher chemical shift (downfield). Conversely, the 1-methylethenyl group is a weakly activating group.

The para-disubstituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing nitro group (H-3 and H-5) are expected to be the most deshielded and will appear further downfield compared to the protons ortho to the 1-methylethenyl group (H-2 and H-6) stackexchange.com. For instance, in 1-methyl-4-nitrobenzene, the protons adjacent to the nitro group appear at a higher chemical shift stackexchange.com.

The 1-methylethenyl group contributes signals from the two vinylic protons and the methyl protons. The two geminal vinylic protons are chemically non-equivalent and are expected to appear as singlets or finely split doublets in the range of 5.0-6.0 ppm. The methyl group protons will appear as a singlet further upfield, typically around 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for Benzene, 1-(1-methylethenyl)-4-nitro-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | ~7.5 - 7.7 | Doublet |

| H-3, H-5 | ~8.1 - 8.3 | Doublet |

| Vinylic CH₂ | ~5.2 and ~5.6 | Singlet/Doublet |

| Methyl CH₃ | ~2.2 | Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct carbon signals are expected for Benzene, 1-(1-methylethenyl)-4-nitro-.

The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom attached to the nitro group (C-4) is expected to be highly deshielded, appearing significantly downfield. The ipso-carbon attached to the 1-methylethenyl group (C-1) will also be downfield. The carbons ortho and para to the nitro group are affected by its electron-withdrawing nature chemicalbook.com.

The carbons of the 1-methylethenyl group will have characteristic chemical shifts. The quaternary carbon (C-α) will be downfield compared to the vinylic methylene (B1212753) carbon (C-β). The methyl carbon will resonate at the highest field (lowest ppm value) rsc.orgrsc.org.

Table 2: Predicted ¹³C NMR Spectral Data for Benzene, 1-(1-methylethenyl)-4-nitro-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~145 |

| C-2, C-6 | ~126 |

| C-3, C-5 | ~124 |

| C-4 | ~147 |

| C-α (quaternary) | ~142 |

| C-β (vinylic CH₂) | ~116 |

| Methyl CH₃ | ~21 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of Benzene, 1-(1-methylethenyl)-4-nitro- will be dominated by the characteristic vibrations of the nitro and alkenyl functional groups. The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these bands are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively researchgate.net.

The 1-methylethenyl group gives rise to several characteristic bands. The C=C stretching vibration is expected to appear around 1630-1650 cm⁻¹. The stretching vibrations of the vinylic C-H bonds are typically found at frequencies above 3000 cm⁻¹. Additionally, out-of-plane bending vibrations for the =CH₂ group are expected in the 890-910 cm⁻¹ region researchgate.netnist.gov.

In addition to the primary functional groups, the IR spectrum will also show absorptions characteristic of the aromatic ring. These include C-H stretching vibrations, which, for aromatic compounds, appear just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which typically occur in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for Benzene, 1-(1-methylethenyl)-4-nitro-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1345 |

| Alkene (C=C) | Stretch | ~1640 |

| Vinylic (=C-H) | Stretch | ~3080 |

| Aromatic (C-H) | Stretch | ~3030 |

| Aromatic (C=C) | Ring Stretch | ~1600, ~1475 |

| Alkene (=CH₂) | Out-of-plane bend | ~900 |

Note: Predicted values are based on established group frequencies.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. The molecular weight of Benzene, 1-(1-methylethenyl)-4-nitro- is 163.17 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 163.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For nitroaromatic compounds, a common fragmentation pathway is the loss of the nitro group (NO₂), which has a mass of 46 amu. This would result in a significant peak at m/z 117. Another possible fragmentation is the loss of a methyl radical (CH₃) from the 1-methylethenyl group, leading to a peak at m/z 148. Further fragmentation of these primary ions can also occur, providing additional structural information.

Table 4: Predicted Major Fragments in the Mass Spectrum of Benzene, 1-(1-methylethenyl)-4-nitro-

| m/z | Predicted Fragment Ion |

| 163 | [C₉H₉NO₂]⁺ (Molecular Ion) |

| 148 | [M - CH₃]⁺ |

| 117 | [M - NO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Predicted fragmentation is based on the analysis of similar molecular structures.

Fragmentation Pathways and Molecular Weight Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of "Benzene, 1-(1-methylethenyl)-4-nitro-". The compound's molecular formula is C₉H₉NO₂, corresponding to a molecular weight of approximately 163.17 g/mol . lookchem.com In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule.

The fragmentation of aromatic nitro compounds is well-documented and typically involves characteristic losses. nih.govmiamioh.edu For "Benzene, 1-(1-methylethenyl)-4-nitro-", the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Key fragmentation pathways are expected to include:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) or a nitro group (NO₂). This would result in significant fragment ions.

Alpha-Cleavage: The methylethenyl group can undergo alpha-cleavage, which involves the breaking of the bond adjacent to the atom with the initial radical site. libretexts.org This can lead to the formation of stable acylium or iminium ions. miamioh.edu

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur, especially in molecules with suitable hydrogen atoms, leading to the elimination of neutral molecules. wvu.edu

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which helps in confirming the elemental composition. nih.gov

Table 1: Predicted Mass Spectrometry Data for Benzene, 1-(1-methylethenyl)-4-nitro-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Predicted M⁺ Peak (m/z) | 163 |

Application in Purity Assessment and Reaction Monitoring

Mass spectrometry, particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for purity assessment and reaction monitoring. mdpi.com

For purity assessment, LC-MS can separate "Benzene, 1-(1-methylethenyl)-4-nitro-" from impurities, such as starting materials, byproducts, or degradation products. The high sensitivity and specificity of the mass spectrometer allow for the detection and identification of these impurities even at trace levels. mdpi.com

In the context of reaction monitoring, mass spectrometry provides real-time or near-real-time analysis of the reaction mixture. Techniques like Parallel Reaction Monitoring (PRM), which uses high-resolution and high-mass-accuracy mass spectrometers, can be employed to track the consumption of reactants and the formation of the desired product, "Benzene, 1-(1-methylethenyl)-4-nitro-". mdpi.comnih.govfrontiersin.org This allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproduct formation. mdpi.com The specificity of PRM is particularly advantageous as it can distinguish between the target compound and isomers that may form during the synthesis. nih.gov

X-ray Crystallography

Determination of Solid-State Molecular and Crystal Structures (as applied to related compounds)

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate a three-dimensional electron density map of the crystal. wikipedia.org From this map, the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined. This information reveals the molecule's conformation in the solid state and how the molecules are arranged in the crystal lattice (the unit cell). researchgate.net For instance, studies on nitrostyrene (B7858105) derivatives have revealed details about the planarity of the molecule and the conformation of substituent groups. nih.govuc.pt

Analysis of Intermolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. mdpi.com X-ray crystallography provides the geometric data necessary to analyze these interactions, which are crucial for understanding the physical properties of the material. In crystals of related nitroaromatic compounds, several types of non-covalent interactions are commonly observed:

Hydrogen Bonding: Although the target molecule lacks strong hydrogen bond donors, weak C-H···O interactions involving the nitro group's oxygen atoms and hydrogen atoms on adjacent molecules can play a role in stabilizing the crystal structure. researchgate.net

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by the delocalized π-electrons. researchgate.net

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Analysis of the crystal packing of related nitrostyrenes has shown that intermolecular hydrogen bonding and π-π stacking are often the primary forces directing the crystal packing. researchgate.net The nitro group, in particular, can participate in various intermolecular interactions. researchgate.netnih.gov

Advanced Spectroscopic Techniques

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species and Regioselectivity

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides unambiguous structural information about molecules. brightspec.comtechnologynetworks.com It measures the frequencies of transitions between quantized rotational energy levels of a molecule. Since the rotational constants are exquisitely sensitive to the mass distribution (moment of inertia), MRR is an exceptionally powerful tool for distinguishing between isomers and isotopologues. nih.govvirginia.edutheanalyticalscientist.com

Isotopic Species Analysis: MRR can readily distinguish between different isotopic species of a molecule (isotopologues) because the substitution of an atom with one of its isotopes (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N) alters the molecule's mass distribution and, consequently, its rotational spectrum. nih.govnih.gov This capability allows for compound-specific isotope analysis, which can be used to study reaction mechanisms or track the fate of compounds in various processes. nih.govresearchgate.net

Regioselectivity: The high specificity of MRR makes it ideal for analyzing mixtures of regioisomers, which are often difficult to distinguish using other analytical methods like mass spectrometry or NMR without reference standards. rsc.orgresearchgate.netnih.gov For example, in the synthesis of "Benzene, 1-(1-methylethenyl)-4-nitro-", other isomers like the ortho- or meta-nitro isomers could potentially be formed. MRR could be used to directly analyze the crude reaction mixture, identify each regioisomer present, and quantify their relative amounts without the need for chromatographic separation. rsc.orgresearchgate.net This is achieved by comparing the experimental rotational spectrum to spectra calculated from first principles for each possible isomer. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. utoronto.ca When monochromatic light, typically from a laser, interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the energy of the vibrational transitions within the molecule. utoronto.ca The resulting Raman spectrum, a plot of scattering intensity versus the energy shift (expressed in wavenumbers, cm⁻¹), serves as a unique "vibrational fingerprint" for a specific compound, allowing for its identification and structural elucidation. bohrium.com

For the compound Benzene, 1-(1-methylethenyl)-4-nitro- , also known as 4-nitro-α-methylstyrene, a detailed analysis of its Raman spectrum reveals the characteristic vibrations of its constituent functional groups: the nitro (-NO₂) group, the para-substituted benzene ring, and the 1-methylethenyl (-C(CH₃)=CH₂) group.

While specific experimental Raman spectra for this compound are not widely available in peer-reviewed literature, its vibrational fingerprint can be reliably predicted and analyzed through computational methods, such as Density Functional Theory (DFT). scirp.orgirjet.net Such calculations, often performed using methods like B3LYP with a 6-311++G basis set, allow for the determination of vibrational frequencies and their corresponding Raman intensities. scirp.orgirjet.net The interpretation of these vibrational modes is based on extensive studies of related molecules, including nitrobenzene (B124822), α-methylstyrene, and various nitrostyrene derivatives. researchgate.netuc.ptdtic.mildtic.mil

The vibrational fingerprint of Benzene, 1-(1-methylethenyl)-4-nitro- is a composite of the vibrations from its three key structural components:

Nitro Group Vibrations : The nitro group is a strong Raman scatterer. Its most characteristic vibrations are the symmetric and asymmetric stretching modes of the N=O bonds. The symmetric stretch (νs(NO₂)) is expected to appear as a strong band in the 1330–1390 cm⁻¹ region. researchgate.net The asymmetric stretch (νas(NO₂)) typically appears in the 1500-1560 cm⁻¹ range. researchgate.net Other vibrations associated with the nitro group include the in-plane scissoring or bending mode (δ(NO₂)) around 850 cm⁻¹, and the wagging (ω(NO₂)) and torsional (t(C-N)) modes at lower frequencies. scirp.orgesisresearch.org

Benzene Ring Vibrations : A para-substituted benzene ring gives rise to several characteristic Raman bands. The ring stretching modes, often denoted by Wilson's numbering system (e.g., 8a, 8b, 19a, 19b), typically appear in the 1570–1620 cm⁻¹ region. scirp.org The ring breathing mode, a symmetric radial expansion and contraction of the ring, is a particularly strong and characteristic Raman band for para-substituted benzenes and is expected near 800-850 cm⁻¹. The C-H stretching vibrations of the aromatic ring protons are found in the 3000–3100 cm⁻¹ region. scirp.org

1-Methylethenyl Group Vibrations : The vinyl moiety also contributes distinct signals to the Raman spectrum. The most prominent of these is the C=C stretching vibration (ν(C=C)), which is expected as a strong band in the 1630–1650 cm⁻¹ region. dtic.mil The presence of the methyl group introduces C-H stretching modes (both symmetric and asymmetric) around 2850-3000 cm⁻¹ and various bending modes at lower frequencies. Vibrations such as the in-plane =CH₂ scissoring and rocking, and C-C stretching will also be present.

The coupling of these individual vibrations can lead to shifts in their frequencies and changes in intensity, providing a highly specific and detailed fingerprint for the entire molecule.

Predicted Raman Vibrational Modes for Benzene, 1-(1-methylethenyl)-4-nitro-

The following table details the principal vibrational modes expected in the Raman spectrum of the compound, based on computational studies and analysis of analogous structures.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment Description |

|---|---|---|

| 3000 - 3100 | ν(C-H) | Aromatic C-H stretching |

| 2850 - 3000 | ν(C-H) | Methyl (CH₃) and vinyl (=CH₂) C-H stretching |

| 1630 - 1650 | ν(C=C) | Stretching of the methylethenyl C=C double bond |

| 1570 - 1620 | ν(C=C) | Aromatic ring stretching (modes 8a, 8b) |

| 1500 - 1560 | νas(NO₂) | Asymmetric stretching of the nitro group |

| 1330 - 1390 | νs(NO₂) | Symmetric stretching of the nitro group |

| ~1200 | ν(C-N) | Stretching of the Carbon-Nitro group bond |

| ~850 | δ(NO₂) | In-plane scissoring/bending of the nitro group |

| 800 - 850 | Ring Breathing | Symmetric stretching of the para-substituted benzene ring |

| Below 800 | δ(C-H), Ring Deformations | Various C-H bending, C-C-C ring deformations, and group torsions |

Computational and Theoretical Studies of Benzene, 1 1 Methylethenyl 4 Nitro

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules. researchgate.net Such calculations have been widely applied to benzene (B151609) derivatives to understand their behavior. scispace.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For "Benzene, 1-(1-methylethenyl)-4-nitro-," these calculations predict a structure heavily influenced by its constituent groups.

Computational studies on similar substituted aromatics, such as 4-substituted cinnolines, have shown that the substituent group and the aromatic ring often adopt a co-planar arrangement to maximize resonance and electron delocalization. ajchem-a.com For 4-nitro-α-methylstyrene, this would imply a tendency for the nitro and methylethenyl groups to lie in the same plane as the benzene ring, although steric hindrance from the methyl group might cause some torsional twisting. dtic.mildtic.mil

A theoretical investigation of the related compound β-nitrostyrene using the DFT M06-2X/def2-TZVP level of theory provided insights into its geometric parameters. researchgate.net Based on analogous studies, key structural parameters for 4-nitro-α-methylstyrene can be predicted.

Table 1: Predicted Geometrical Parameters for Key Functional Groups Data derived from analogous structures in computational studies.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=C (vinyl) | ~1.34 Å |

| Bond Length | C-N (nitro) | ~1.47 Å |

| Bond Length | N-O (nitro) | ~1.23 Å |

| Bond Angle | C-C-N | ~119° |

| Dihedral Angle | C-C-C=C | Near 0° or 180° (planar) |

Note: The table is interactive and can be sorted by clicking on the headers.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic transitions. chemrxiv.org A smaller gap generally indicates higher reactivity. researchgate.net

In "Benzene, 1-(1-methylethenyl)-4-nitro-," the electron-withdrawing nitro group and the π-system of the methylethenyl group significantly influence the electronic distribution. The nitro group lowers the energy of the LUMO, while the methylethenyl group affects the HOMO. This leads to a relatively small HOMO-LUMO gap, suggesting that charge transfer can readily occur within the molecule. researchgate.net

Computational studies on related nitroaromatic compounds provide comparative data on these electronic parameters. For instance, DFT calculations on 4-nitroaniline (B120555) revealed a HOMO-LUMO energy gap of 4.24 eV. researchgate.net Analysis of charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, highlighting the polar nature of the C-NO₂ bond. researchgate.net

Table 2: Frontier Orbital Energies from Analogous Nitro-Substituted Aromatics Data obtained from DFT calculations on related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 4-Nitroaniline researchgate.net | -6.58 | -2.34 | 4.24 |

| 4-Nitro-cinnoline ajchem-a.com | -7.89 | -3.45 | 4.44 |

Note: The table is interactive and can be sorted by clicking on the headers.

Computational methods can accurately predict spectroscopic properties, such as vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule in its optimized geometry. scirp.orgresearchgate.net

For "Benzene, 1-(1-methylethenyl)-4-nitro-," theoretical spectra would show characteristic peaks corresponding to its specific functional groups. Key vibrational modes include:

Nitro (NO₂) Group: Symmetric and asymmetric stretching vibrations, typically found in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. scirp.org

Vinyl (C=C) Group: Stretching vibration around 1620-1640 cm⁻¹.

Aromatic Ring (C-C): Stretching vibrations within the 1400-1600 cm⁻¹ region.

C-N Bond: Stretching vibration, which often couples with other modes. scirp.org

These predicted frequencies can be compared with experimental data to confirm the molecular structure and interpret spectroscopic results.

Table 3: Predicted Characteristic Vibrational Frequencies Frequency ranges based on DFT calculations of similar molecules.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Vinyl (-C(CH₃)=CH₂) | C=C Stretch | 1620 - 1640 |

| Benzene Ring | C-C Stretch | 1400 - 1600 |

Note: The table is interactive and can be sorted by clicking on the headers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, allowing researchers to map out potential energy surfaces, identify intermediates, and analyze the structures of short-lived transition states.

Transition state (TS) analysis involves computationally locating the saddle point on a reaction's potential energy surface, which represents the highest energy barrier that must be overcome. The geometry and energy of the TS provide critical insights into the reaction mechanism.

Studies on reactions involving related β-nitrostyrenes have successfully used computational modeling to characterize transition states. For example, in Michael-type reactions with cyclic secondary amines, the reactions were concluded to proceed through six-membered cyclic transition states. nih.gov Similarly, for the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene, computational analysis identified the distinct transition state structures leading to the endo and exo products, allowing for a prediction of the reaction's stereoselectivity. beilstein-journals.org A theoretical investigation into the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) also involved the detailed characterization of various transition state species. researchgate.net These studies exemplify how transition state analysis can be applied to understand the reactivity of the vinyl and nitro groups in 4-nitro-α-methylstyrene.

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a detailed energetic profile, or reaction coordinate diagram, for a proposed mechanism. This profile reveals the feasibility of a reaction pathway and its rate-determining step.

In the study of Michael-type reactions of β-nitrostyrene, a negative enthalpy of activation was observed, which strongly indicated that the reaction proceeds through a relatively stable intermediate. nih.gov For the Diels-Alder reaction of a nitrostyrene (B7858105) derivative, the calculated energetic profile showed that the pathway leading to the endo isomer has a lower lying transition state and is more exergonic than the path resulting in the exo isomer, explaining the experimentally observed product ratio. beilstein-journals.org Furthermore, a comprehensive DFT study of an electrochemical reaction involving β-nitrostyrene mapped out five different routes across three pathways, calculating the relative Gibbs free energies to determine the most favorable kinetic and thermodynamic products under different conditions. researchgate.net

Table 4: Example of a Calculated Energetic Profile (Relative Gibbs Free Energy, kcal/mol) Data from a proposed reaction pathway for a related nitrostyrene compound. researchgate.net

| Species | Route A2 | Route B | Route C1 |

| Reactants | 0.00 | 0.00 | 0.00 |

| Transition State 1 | +21.29 | +29.81 | +21.59 |

| Intermediate | -15.50 | -10.20 | -18.90 |

| Transition State 2 | -48.22 | +5.50 | +35.10 |

| Product | -46.97 (P1) | -74.18 (P3) | -82.13 (P4) |

Note: The table is interactive and can be sorted by clicking on the headers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful avenue for understanding the atomic-level behavior of molecules over time. For Benzene, 1-(1-methylethenyl)-4-nitro-, MD simulations can elucidate its structural flexibility and its interactions within various chemical environments, offering insights that are complementary to static quantum chemical calculations.

The rotation of the 1-methylethenyl group relative to the plane of the phenyl ring is a key determinant of the molecule's three-dimensional structure. Due to steric hindrance between the methyl group and the ortho-hydrogens of the phenyl ring, as well as electronic effects involving the π-systems of the ring and the double bond, this rotation is not free. thieme-connect.com Computational studies on similar substituted styrenes show that there are distinct energy minima and maxima as the dihedral angle is varied. aip.orguea.ac.uk The planar or near-planar conformations, where the vinyl group is coplanar with the aromatic ring, are often the most stable due to maximized π-conjugation. The barrier to rotation for the vinyl group in styrenes is typically low, allowing for significant conformational flexibility at room temperature. aip.org

Similarly, the nitro group can rotate relative to the phenyl ring. While the barrier for this rotation is generally low, the most stable conformation is typically planar, which maximizes the resonance effect of the electron-withdrawing nitro group with the aromatic π-system. MD simulations can sample these rotational motions, providing a statistical distribution of the dihedral angles and identifying the most populated conformational states under given conditions.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.0 | Planar (Most Stable) |

| 30 | 1.5 | Twisted |

| 60 | 4.0 | Twisted |

| 90 | 5.5 | Perpendicular (Transition State) |

| 120 | 4.0 | Twisted |

| 150 | 1.5 | Twisted |

| 180 | 0.0 | Planar (Most Stable) |

The chemical behavior of Benzene, 1-(1-methylethenyl)-4-nitro- is significantly influenced by its environment. MD simulations with explicit solvent molecules can model how the solute interacts with different types of solvents, such as polar (e.g., water) and non-polar (e.g., benzene or carbon tetrachloride). rsc.orgresearchgate.net

The molecule possesses both a highly polar nitro group and a largely non-polar α-methylstyrene framework. quora.com This amphiphilic character dictates its solvation properties.

In Polar Solvents: In solvents like water or ethanol, the primary interactions will be strong dipole-dipole forces between the solvent molecules and the nitro group. rsc.orgqnl.qa The oxygen atoms of the nitro group can act as hydrogen bond acceptors. MD simulations would reveal the formation of a structured solvation shell around the nitro group, which can stabilize the ground state of the molecule and influence its reactivity. researchgate.net

In Non-Polar Solvents: In non-polar solvents, the dominant interactions are weaker van der Waals forces. For nitroaromatic compounds like nitrobenzene (B124822), studies have shown a tendency to form anti-parallel dimers in non-polar solvents, where the dipole moments of two molecules align to minimize electrostatic repulsion. aip.orgresearchgate.net MD simulations of Benzene, 1-(1-methylethenyl)-4-nitro- in a non-polar environment could explore the potential for similar dimer formation, driven by the large dipole moment of the nitro group. aip.org The phenyl ring and methylethenyl group would primarily engage in dispersive interactions with the non-polar solvent molecules.

Structure-Reactivity Relationships from Computational Data

Computational data provides a quantitative basis for understanding and predicting the chemical reactivity of a molecule. By analyzing the electronic structure, one can identify the most likely sites for chemical attack and develop models that correlate structure with reactivity.

The distribution of electrons in Benzene, 1-(1-methylethenyl)-4-nitro- is highly polarized, leading to distinct regions of electrophilicity (electron-poor, susceptible to attack by nucleophiles) and nucleophilicity (electron-rich, susceptible to attack by electrophiles). masterorganicchemistry.comyoutube.com These sites can be predicted by analyzing the molecular electrostatic potential (MEP) and the nature of the frontier molecular orbitals (HOMO and LUMO). researchgate.netdtic.mildtic.mil

Electrophilic Sites: The powerful electron-withdrawing nature of the nitro group significantly reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. rsc.org This makes the ring carbons susceptible to nucleophilic attack. The nitrogen atom of the nitro group also carries a partial positive charge and can be considered an electrophilic center.

Nucleophilic Sites: The most prominent nucleophilic site is the π-bond of the methylethenyl group. nih.govlibretexts.org The electron density of this double bond makes it a target for electrophiles. The oxygen atoms of the nitro group possess lone pairs of electrons and are also nucleophilic centers, capable of coordinating with electrophiles or acting as hydrogen bond acceptors.

| Site | Type | Reason |

|---|---|---|

| C=C double bond (methylethenyl group) | Nucleophilic | High π-electron density, susceptible to electrophilic addition. |

| Oxygen atoms (nitro group) | Nucleophilic | Lone pairs of electrons available for donation. |

| Aromatic ring carbons (ortho/para to -NO₂) | Electrophilic | Electron density withdrawn by the nitro group, activating for nucleophilic aromatic substitution. |

| Nitrogen atom (nitro group) | Electrophilic | Formal positive charge and polarization by oxygen atoms. |

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and reactivity of chemicals based on their molecular structure. researchgate.net For a molecule like Benzene, 1-(1-methylethenyl)-4-nitro-, a QSPR model could be developed to predict its reactivity in a specific reaction, such as its rate of reduction or susceptibility to polymerization.

Developing a QSPR model involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and topological information about the molecule. researchgate.net For nitroaromatic compounds, several types of descriptors have proven effective in predicting properties like thermal stability and toxicity, which are related to chemical reactivity. mdpi.comnih.gov

Key descriptors for a QSPR model of Benzene, 1-(1-methylethenyl)-4-nitro- would likely include:

Quantum Chemical Descriptors: These are derived from electronic structure calculations and are powerful predictors of reactivity. Important examples include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO gap, dipole moment, and indices derived from conceptual density functional theory (DFT) such as electrophilicity (ω). core.ac.ukresearchgate.net

Constitutional Descriptors: These include basic structural information like molecular weight and atom counts.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.

Once calculated for a series of related compounds with known reactivity data, these descriptors are used to build a mathematical model (e.g., using multiple linear regression) that can predict the reactivity of new compounds like Benzene, 1-(1-methylethenyl)-4-nitro-. core.ac.uk

| Descriptor Class | Specific Descriptor | Relevance to Reactivity |

|---|---|---|

| Quantum Chemical | E-HOMO (Highest Occupied Molecular Orbital Energy) | Relates to the ability to donate electrons (nucleophilicity). |

| E-LUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability to accept electrons (electrophilicity). mdpi.com | |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. | |

| Dipole Moment | Describes molecular polarity, influencing interactions with other polar molecules and solvents. researchgate.net | |

| Topological | Wiener Index | Relates to molecular branching and surface area. |

| Connectivity Indices | Quantify the degree of branching in the molecular structure. |

Advanced Applications in Chemical Synthesis and Materials Science

Precursor in Complex Organic Synthesis

The reactivity of both the nitro group and the vinyl moiety in 4-nitro-α-methylstyrene allows it to serve as a starting material for a wide array of more complex molecules. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the vinyl group, while the nitro group itself can be transformed into other functional groups, most notably an amine.

Nitro-containing aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govmdpi.comfrontiersin.org The primary utility of 4-nitro-α-methylstyrene in this context lies in the chemical transformations of its nitro group.

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up pathways to numerous derivatives. nih.gov This reaction converts 4-nitro-α-methylstyrene into 4-amino-α-methylstyrene, a valuable pharmaceutical intermediate. This amino derivative can then undergo a variety of subsequent reactions, such as acylation, alkylation, and diazotization, to build more complex molecular frameworks. These frameworks are often core structures in active pharmaceutical ingredients (APIs). mdpi.com The diverse reactivity of nitro compounds makes them indispensable building blocks for synthesizing pharmaceutically relevant molecules in both academic and industrial settings. frontiersin.org

Table 1: Potential Transformations of Benzene (B151609), 1-(1-methylethenyl)-4-nitro- for Pharmaceutical Synthesis

| Starting Material | Reaction | Product | Potential Application |

|---|---|---|---|

| Benzene, 1-(1-methylethenyl)-4-nitro- | Reduction (e.g., with H₂, Pd/C) | 4-Amino-α-methylstyrene | Precursor for APIs |

| 4-Amino-α-methylstyrene | Acylation | N-acyl derivatives | Amide-containing drug scaffolds |

The dual functionality of 4-nitro-α-methylstyrene makes it an excellent building block for creating molecules with multiple, distinct reactive sites. klinger-lab.de The vinyl group can participate in polymerization or various addition reactions, while the nitro group can be converted into other functionalities. This orthogonality allows for sequential and controlled chemical modifications.

For instance, the vinyl group can be selectively reacted while preserving the nitro group for later transformations. This strategy is essential in the development of multifunctional nanomaterials where precise control over the molecular structure of the building blocks is required. klinger-lab.de Nitroalkenes, a class of compounds to which 4-nitro-α-methylstyrene belongs, are recognized as versatile intermediates for constructing complex, biologically active scaffolds through cascade and domino reactions. rsc.org These reactions can be used to build intricate ring systems like chromans and benzofurans. rsc.org

Role in Polymer and Resin Production

In materials science, 4-nitro-α-methylstyrene is valued for its ability to act as a monomer in polymerization reactions, leading to the formation of specialty polymers with unique properties conferred by the pendant nitro group.

Similar to its parent compound, α-methylstyrene, 4-nitro-α-methylstyrene can undergo polymerization. orientjchem.orgnih.gov The presence of the nitro group, however, significantly alters the electronic properties of the monomer and the resulting polymer. Research has demonstrated the successful synthesis of polynitro-α-methylstyrene using fuming nitric acid in a one-step process. researchgate.net The conditions for this polymerization have a significant impact on the final product. researchgate.net

Key findings from the synthesis of polynitro-α-methylstyrene include:

Effect of Temperature: Lower polymerization temperatures are favorable for the reaction. researchgate.net

Effect of Solvent: High polarity solvents enhance the reaction. researchgate.net

Molecular Weight and Yield: Under optimized conditions (e.g., -65 °C for 30 minutes in dichloromethane), a number average molecular weight of 14,683 and a yield of 70% can be achieved. researchgate.net

The compound can also be used as a comonomer in the production of copolymers. Copolymers of α-methylstyrene and styrene (B11656) are widely used as performance resins to modify the properties of rubbers and create adhesives. google.comcmu.edu Introducing 4-nitro-α-methylstyrene into such copolymer systems would produce a functional resin with pendant nitro groups, capable of further chemical modification.

The true potential of poly(4-nitro-α-methylstyrene) and its copolymers lies in the post-polymerization modification of the pendant nitro groups. collectionscanada.gc.ca This approach allows for the creation of a wide range of functional polymers from a single parent polymer.

The most significant modification is the reduction of the nitro groups along the polymer chain to amino groups. This transformation converts the non-reactive, polar polymer into a highly reactive poly(4-amino-α-methylstyrene). This amino-functionalized polymer can then be further derivatized. For example, the amino groups can be used to graft other polymer chains, attach bioactive molecules, or crosslink the material. This technique is a powerful tool for creating materials with tailored properties for specific applications, such as drug delivery systems, sensors, or advanced coatings. researchgate.net The development of reactive precursor polymers that unveil their responsive properties after polymerization is a key strategy in creating advanced functional materials. klinger-lab.de

Table 2: Functionalization of Poly(4-nitro-α-methylstyrene)